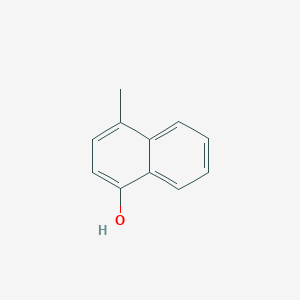

4-Methyl-1-naphthol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-methylnaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUDUDXOEGHEJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145042 | |

| Record name | 4-Methyl-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10240-08-1 | |

| Record name | 4-Methyl-1-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10240-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010240081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies for 4 Methyl 1 Naphthol and Its Derivatives

Classical Synthetic Routes to 4-Methyl-1-naphthol

Historically, the synthesis of this compound has been achieved through several established methods. One common approach involves the demethylation of 4-methyl-1-methoxynaphthalene. In a typical procedure, 4-methyl-1-methoxynaphthalene is heated with pyridine (B92270) hydrochloride at elevated temperatures, followed by acidic workup and extraction to yield this compound. prepchem.com

Another classical route involves the alkylation of 1-naphthol (B170400). For instance, the reaction of 1-naphthol with methanol (B129727) over an alumina (B75360) catalyst at high temperatures and pressures can produce a mixture of methylated naphthols, including this compound. google.com However, this method often results in a mixture of isomers, including the major product 2-methyl-1-naphthol (B1210624), requiring further separation. google.comupv.es The reaction of 1-naphthol with methanol in the presence of an alkali catalyst under supercritical conditions has also been explored to improve conversion rates. google.com

Furthermore, this compound can be obtained as a by-product in the synthesis of 2-methyl-1-naphthol from 1-naphthol and methanol using catalysts like ferric oxide and chromium oxide. google.com Vapor phase alkylation of 1-naphthol with methanol over certain ferrospinel catalysts has also been shown to produce 2-methyl-1-naphthol as the major product, with this compound as a significant by-product. jocpr.com

Derivatization Strategies of this compound

The reactivity of the naphthol scaffold allows for a wide range of derivatization strategies, enabling the synthesis of a diverse library of compounds with potential applications in various fields.

Alkylation and Arylation Reactions

The hydroxyl group of this compound can be readily alkylated. For instance, continuous alkylation with alcohols over an iron catalyst has been reported. acs.orgglobalauthorid.com The reaction of this compound with methanol over alumina catalysts can lead to further methylation, forming polymethylnaphthalenes. acs.org Friedel-Crafts alkylation of naphthols with allylic alcohols, catalyzed by p-toluenesulfonic acid, provides a method for selective α-alkylation. rsc.org

Functionalization at the Hydroxyl Group

The hydroxyl group is a key site for functionalization. It can undergo oxidation to produce quinone derivatives. For example, 2-methyl-1-naphthol is oxidized to 2-methyl-1,4-naphthoquinone (Vitamin K3) using hydrogen peroxide in the presence of a sulfuric acid catalyst. google.com A similar oxidation of 2-methyl-1-naphthol to Vitamin K3 can be achieved using an iron phthalocyanine (B1677752) supported catalyst. academie-sciences.fr The hydroxyl group also influences the reactivity of the naphthalene (B1677914) ring, making it more susceptible to electrophilic substitution. solubilityofthings.comresearchgate.net

Multi-Component Reactions for Naphthol Scaffolds (e.g., Mannich-type, Betti Reaction)

Multi-component reactions (MCRs) are efficient one-pot methods for synthesizing complex molecules from simple starting materials. The Betti reaction, a variation of the Mannich reaction, is particularly relevant for naphthol scaffolds. imrpress.comrecentscientific.commdpi.comrsc.orgbeilstein-journals.org This reaction typically involves a naphthol, an aldehyde, and an amine to produce aminoalkylnaphthols, also known as Betti bases. imrpress.comrecentscientific.commdpi.comnih.gov These Betti bases are valuable intermediates and have been explored for various applications. imrpress.com

The Mannich reaction itself, involving a naphthol, formaldehyde (B43269), and a secondary amine, is a well-established method for introducing aminomethyl groups onto the naphthol ring. google.comnih.govresearchgate.net For instance, the reaction of 4-halo-1-naphthol with formaldehyde and a secondary amine produces a Mannich base that can be subsequently hydrogenated to yield 2-methyl-1-naphthol. google.com

Amidoalkyl naphthols can also be synthesized via a one-pot, three-component reaction of a naphthol, an aldehyde, and an amide or urea, often in the presence of a catalyst. ajgreenchem.comcjcatal.cominorgchemres.orgbas.bg These reactions can proceed through an ortho-quinone methide intermediate. beilstein-journals.orgbas.bg

Table 1: Examples of Multi-Component Reactions Involving Naphthol Scaffolds

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|---|

| Betti Reaction | 2-Naphthol (B1666908), Aromatic Aldehydes, Amines | Montmorillonite K30, neat, 60 °C | Betti Bases | imrpress.com |

| Mannich Reaction | 4-Halo-1-naphthol, Formaldehyde, Secondary Amine | Room Temperature | Mannich Base | google.com |

| Amidoalkylation | β-Naphthol, Aryl Aldehydes, Acetamide (B32628) | Carbon-based solid acid, solvent-free | Amidoalkyl Naphthols | cjcatal.com |

| Amidoalkylation | 2-Naphthol, Aldehydes, Acetamide | Nano-graphene oxide, solvent-free | Amidoalkyl Naphthols | ajgreenchem.com |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Green chemistry principles are being applied to the synthesis of naphthols and their derivatives to reduce waste, use safer solvents, and improve energy efficiency. inorgchemres.org

Solvent-free reactions have been developed for the synthesis of amidoalkyl naphthols, often using recyclable catalysts. ajgreenchem.comcjcatal.com For example, the one-pot synthesis of amidoalkyl naphthols from β-naphthol, aryl aldehydes, and acetamide can be catalyzed by a carbon-based solid acid under solvent-free conditions. cjcatal.com Similarly, nano-graphene oxide has been used as an efficient and recyclable catalyst for the same transformation. ajgreenchem.com The use of water as a solvent and recoverable catalysts like reverse zinc oxide micelles in the Betti reaction is another example of a green approach. rsc.org

The synthesis of thiocarbamido-naphthols has been achieved using solvent-free methods, such as microwave irradiation or using natural catalysts like lemon juice under sunlight. researchgate.netjetir.orgorientjchem.orgresearchgate.net

Catalytic Systems in Naphthol Synthesis and Modification

Catalysts play a crucial role in the synthesis and modification of naphthols, often improving reaction rates, yields, and selectivity.

A variety of catalysts have been employed in the synthesis of amidoalkyl naphthols through multi-component reactions. These include:

Solid acid catalysts: Carbon-based solid acids and silica-supported Preyssler nanoparticles have been used for the synthesis of amidoalkyl naphthols. cjcatal.combas.bg

Nanocatalysts: Nano-graphene oxide, magnetic iron oxide nanoparticles (Fe3O4), zinc oxide nanoparticles (ZnO), and copper oxide nanoparticles (CuO) have proven to be effective and reusable catalysts. ajgreenchem.com

Zeolites: H-ZSM-5 has been utilized as a recoverable and reusable catalyst for the Betti reaction. sci-hub.se

Lewis acids: Various Lewis acids have been used to catalyze Betti-type reactions. sci-hub.se

In the Betti reaction, catalysts such as Montmorillonite K30, nanocrystalline MgO, and zinc complexes have been shown to be effective. imrpress.comnih.govacs.org For the synthesis of Betti bases in aqueous media, reverse zinc oxide nanomicelles have been used as a recoverable and reusable catalyst. rsc.org

The Friedel-Crafts alkylation of naphthols can be catalyzed by acids like p-toluenesulfonic acid. rsc.org Furthermore, various metal complexes, including those of copper, have been used in enantioselective Friedel-Crafts reactions of naphthols. researchgate.net

Table 2: Catalysts Used in Naphthol Synthesis and Derivatization

| Reaction | Catalyst | Reactants | Product | Ref. |

|---|---|---|---|---|

| Betti Reaction | Montmorillonite K30 | 2-Naphthol, Aromatic Aldehydes, Amines | Betti Bases | imrpress.com |

| Amidoalkylation | Nano-graphene oxide | 2-Naphthol, Aldehydes, Acetamide | Amidoalkyl Naphthols | ajgreenchem.com |

| Betti Reaction | H-ZSM-5 | β-Naphthol, Aldehydes, Secondary Amines | 1-(α-aminoalkyl)naphthols | sci-hub.se |

| Betti Reaction | MCM-41-tryptophan-Zn | α-Naphthol, Aromatic Aldehydes, Amines | Amino Benzyl Naphthols | acs.org |

Chemical Transformations and Reactivity Studies of 4 Methyl 1 Naphthol

Oxidation Reactions of 4-Methyl-1-naphthol

The oxidation of this compound has been a subject of interest, leading to various products depending on the oxidizing agent and reaction conditions. One notable reaction involves the use of tetrachloro-o-benzoquinone, which results in the formation of 4-methyl-2,2-(tetrachloro-o-phenylenedioxy) naphthalen-1(2H)-one. ias.ac.in This transformation highlights the susceptibility of the naphthol ring to oxidative coupling reactions.

Another significant oxidation pathway for methyl-substituted naphthols is their conversion to naphthoquinones. For instance, 2-methyl-1-naphthol (B1210624) can be oxidized to 2-methyl-1,4-naphthoquinone (menadione or vitamin K3). jocpr.comsigmaaldrich.comnih.gov This reaction is of industrial importance as menadione (B1676200) is a precursor for the synthesis of other K vitamins. jocpr.comgoogle.com The oxidation can be achieved using various reagents, including molecular oxygen, often under specific catalytic or temperature conditions. sigmaaldrich.comnih.govresearchgate.net For example, the oxidation of 2-methyl-1-naphthol with molecular oxygen can proceed efficiently at 60–80 °C in nonpolar solvents to yield menadione with high selectivity. nih.govacs.org

The oxidation of 4-methoxy-2-methyl-1-naphthol with lead(IV) oxide yields a mixture of products, including 1-hydroxy-4-methoxy-2-naphthaldehyde, 4-methoxy-1,2-naphthaquinone, and a spironaphthalenenaphthopyranone. researchgate.net This demonstrates that the presence and position of substituents significantly influence the outcome of the oxidation reaction. researchgate.net Similarly, the lead tetraacetate-acetic acid oxidation of 1-naphthols, a reaction known as Wessely acetoxylation, has been studied in detail. While 1-naphthol (B170400) itself primarily yields 4-acetoxy-1-naphthol, 2-methyl-1-naphthol undergoes acetoxylation predominantly at the C2 position to form naphthalen-1(2H)-ones. publish.csiro.au

The oxidation of methyl-substituted naphthalenes can also be achieved through biological pathways. For example, some bacterial strains can hydroxylate a methyl group, which is then converted to a carboxyl group, followed by ring dioxygenation. nih.gov

Table 1: Oxidation Products of this compound and Related Derivatives

| Starting Material | Oxidizing Agent | Major Product(s) | Reference |

|---|---|---|---|

| This compound | Tetrachloro-o-benzoquinone | 4-methyl-2,2-(tetrachloro-o-phenylenedioxy) naphthalen-1(2H)-one | ias.ac.in |

| 2-Methyl-1-naphthol | Molecular Oxygen | 2-methyl-1,4-naphthoquinone (Menadione) | jocpr.comsigmaaldrich.comnih.gov |

| 4-Methoxy-2-methyl-1-naphthol | Lead(IV) oxide | 1-hydroxy-4-methoxy-2-naphthaldehyde, 4-methoxy-1,2-naphthaquinone, Spironaphthalenenaphthopyranone | researchgate.net |

| 2-Methyl-1-naphthol | Lead tetraacetate-acetic acid | 2-acetoxy-2-methylnaphthalen-1(2H)-one | publish.csiro.au |

Reaction Mechanisms of this compound

The reactivity of this compound is governed by the interplay of its aromatic ring and the hydroxyl and methyl substituents. These functional groups dictate its behavior in various chemical transformations, including free radical reactions and electrophilic/nucleophilic substitutions.

Free Radical Reactions

Free radical reactions involving naphthols are characterized by the formation of highly reactive intermediates. lumenlearning.comlibretexts.org The oxidation of 2-methyl-1-naphthol with molecular oxygen has been studied to understand its mechanism, with hypotheses including conventional radical autoxidation and electron transfer mechanisms being evaluated. nih.govresearchgate.netacs.org In some cases, radical mechanisms have been proposed for the formation of dimers from 2-methyl-1-naphthol. researchgate.net

The initiation of these reactions often involves the homolytic cleavage of a bond to create a radical species. lumenlearning.com For instance, the oxidation of 4-methoxy-1-naphthol (B1194100) by lead(IV) oxide is thought to proceed through the initial formation of a naphthoxyl radical. researchgate.net This radical can then undergo further reactions, such as coupling. researchgate.net The presence of a methyl group can influence the course of these coupling reactions. researchgate.net

A study on the double arylation of naphthols describes the chemoselective reaction of C- and O-centered naphthyl radicals with diaryliodonium(III) salts. frontiersin.org These naphthyl radicals can be generated through the homolytic fragmentation of a precursor. frontiersin.org

Electrophilic and Nucleophilic Substitutions

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds like this compound. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org In EAS, the aromatic ring acts as a nucleophile and attacks an electrophile. masterorganicchemistry.com The reaction typically proceeds through a two-step mechanism involving the formation of a carbocation intermediate, also known as a benzenium ion or a σ-complex. masterorganicchemistry.comlibretexts.org The stability of this intermediate is crucial in determining the reaction rate and the orientation of substitution. masterorganicchemistry.com

The hydroxyl group of a naphthol is a strong activating group, directing incoming electrophiles to the ortho and para positions. The methyl group is also an activating group. The chlorination of 1-naphthol and its derivatives can lead to a variety of substituted products, with some reactions formally regarded as involving electrophilic substitution with rearrangement. rsc.orgrsc.org For example, the chlorination of this compound can yield 2,3,4-trichloro-4-methyl-1-oxo-1,4-dihydro-naphthalene. rsc.orgrsc.org

Alkylation of 1-naphthol with methanol (B129727) to produce 2-methyl-1-naphthol is another example of an electrophilic substitution reaction. jocpr.comgoogle.comijsr.net This reaction is often catalyzed by solid acids like alumina (B75360) or modified zeolites. jocpr.comgoogle.comijsr.net The reaction mechanism is thought to involve the vertical orientation of the adsorbed 1-naphthol on an acidic site, facilitating methylation at the C-2 position. jocpr.comijsr.net

Photochemical Transformations of Naphthol Derivatives

The photochemistry of naphthol derivatives has been investigated, revealing pathways for the formation of various photoproducts. Upon irradiation, 1-naphthol in an aerated aqueous solution can undergo phototransformation to yield products such as 1,4-naphthoquinone (B94277). nih.gov The mechanism can involve the formation of a naphthoxyl radical and a superoxide (B77818) ion radical after photoionization. researchgate.net

The quantum yield of these photochemical transformations can be influenced by factors such as pH and the concentration of the naphthol. researchgate.net For instance, the quantum yield of the photosensitized transformation of 1-naphthol increases with its concentration and is highest at a pH greater than 10. researchgate.net

Studies on naphthol-naphthalimide conjugates have shown that upon excitation, processes like Förster resonance energy transfer (FRET) can occur. mdpi.com The photochemical reactivity can also lead to the formation of quinone methides through photodehydration. mdpi.com The mechanism for some of these transformations may involve photoinduced electron transfer (PET) from the naphthol to the naphthalimide moiety. mdpi.com

Furthermore, enantioselective photochemical reactions of naphthol derivatives have been achieved within the confined spaces of supramolecular assemblies. oaepublish.com For example, the photodimerization of naphthalene (B1677914) derivatives can be controlled to produce specific stereoisomers. oaepublish.com

Advanced Spectroscopic and Analytical Characterization of 4 Methyl 1 Naphthol

Advanced Chromatographic Techniques for 4-Methyl-1-naphthol Analysis

Chromatographic methods are indispensable for the separation and analysis of this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a particularly effective method for its separation. sielc.comsielc.com

A typical RP-HPLC method for this compound analysis utilizes a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.comsielc.comresearchgate.net The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase can improve peak shape and resolution. sielc.comsielc.com For applications requiring mass spectrometric detection, formic acid is preferred over phosphoric acid as it is more compatible with the MS interface. sielc.comsielc.com The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of absorbance at multiple wavelengths, which can aid in the identification and quantification of this compound and its derivatives. researchgate.net

Furthermore, HPLC methods combined with fluorescence detection offer high sensitivity for the determination of naphthol derivatives. researchgate.netnih.govnih.gov This can be achieved either by measuring the native fluorescence of the compound or by using a fluorescent labeling reagent to enhance detection limits. nih.gov For instance, a method involving in-situ complexation with 1-naphthol (B170400) has been developed for the analysis of methyl-beta-cyclodextrin, highlighting the utility of naphthols as fluorescent probes in HPLC. nih.gov

Table 1: Exemplary HPLC Conditions for Naphthol Analysis

| Parameter | Condition | Reference |

| Column | C18 | researchgate.net |

| Mobile Phase | Acetonitrile/Water Gradient | researchgate.net |

| Detector | Photodiode Array (PDA) | researchgate.net |

| Alternative Mobile Phase | Acetonitrile, Water, Phosphoric Acid | sielc.comsielc.com |

| MS-Compatible Mobile Phase | Acetonitrile, Water, Formic Acid | sielc.comsielc.com |

| High-Sensitivity Detection | Fluorescence Detector | researchgate.netnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, including this compound. nih.gov This method combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.

For GC-MS analysis, derivatization is often employed to increase the volatility and thermal stability of naphthols. publisso.deresearchgate.net Silylation, using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique for this purpose. researchgate.net In-situ acetylation with acetic anhydride (B1165640) is another effective method. nih.gov

The mass spectrum of this compound shows a characteristic fragmentation pattern that can be used for its definitive identification. The molecular ion peak (m/z 158) is typically prominent, along with other significant fragments. nih.gov The use of selected reaction monitoring (SRM) in GC-MS/MS can enhance selectivity and achieve very low detection limits, which is particularly useful for analyzing complex matrices. publisso.dethermofisher.com

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₀O | nih.gov |

| Molecular Weight | 158.20 g/mol | nih.gov |

| Top Peak (m/z) | 158 | nih.gov |

| Second Highest Peak (m/z) | 157 | nih.gov |

| Third Highest Peak (m/z) | 115 | nih.gov |

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for elucidating the detailed molecular structure of this compound and related naphthol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Naphthol Derivatives

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.orgrsc.org

The ¹H NMR spectrum of a naphthol derivative will show distinct signals for the aromatic protons, the hydroxyl proton, and any alkyl substituents. The chemical shifts and coupling constants of these signals provide insights into their connectivity and spatial relationships. For instance, intramolecular hydrogen bonding in derivatives like 8-fluoro-4-methyl-1-naphthol can be confirmed by analyzing changes in the chemical shifts of the involved protons. researchgate.net

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each carbon atom in the molecule. rsc.orgrsc.org The positions of these signals are indicative of the type of carbon (aromatic, aliphatic, etc.) and its local electronic environment.

Vibrational Spectroscopy (IR, Raman) Studies

The IR spectrum of a naphthol derivative will exhibit a characteristic broad absorption band in the high-frequency region (around 3200-3600 cm⁻¹) corresponding to the O-H stretching vibration of the hydroxyl group. ias.ac.in The C-O stretching vibration typically appears in the region of 1200-1300 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-H out-of-plane bending vibrations give rise to strong bands in the 675-900 cm⁻¹ region. ijapm.org

Raman spectroscopy provides complementary information to IR spectroscopy. updatepublishing.comias.ac.incapes.gov.br It is particularly useful for observing non-polar bonds and symmetric vibrations. The combination of IR and Raman data allows for a more complete vibrational assignment of the molecule. updatepublishing.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy of Naphthol Systems

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule and are particularly informative for aromatic systems like naphthols. nist.govnih.govresearchgate.netlibretexts.orguobabylon.edu.iq

The UV-Vis absorption spectrum of naphthol derivatives is characterized by strong absorptions in the ultraviolet region, typically between 200 and 400 nm. libretexts.org These absorptions arise from π to π* transitions within the conjugated naphthalene (B1677914) ring system. The position and intensity of the absorption bands can be influenced by the presence of substituents on the naphthalene ring. mdpi.com

Naphthalene and its derivatives are often fluorescent, meaning they re-emit absorbed light at a longer wavelength. sioc-journal.cnresearchgate.net The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and the solvent environment. nih.govekb.eg This sensitivity makes naphthol derivatives useful as fluorescent probes in various chemical and biological applications. researchgate.net

Mass Spectrometry Techniques for this compound and Metabolites

Mass spectrometry (MS), often coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), is an indispensable tool for the structural elucidation and quantification of this compound and its metabolites. These techniques provide detailed information on the molecular weight and fragmentation patterns of the analytes, enabling their precise identification in complex biological and environmental matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) of this compound

For the analysis of the parent compound, this compound, GC-MS with electron ionization (EI) is commonly employed. The volatile nature of this compound allows for its effective separation by gas chromatography. In the mass spectrometer, the molecule undergoes ionization and fragmentation, producing a unique mass spectrum that serves as a chemical fingerprint.

The molecular ion ([M]+•) peak for this compound is observed at a mass-to-charge ratio (m/z) of 158, corresponding to its molecular weight. nih.gov The stability of the aromatic ring system results in a prominent molecular ion peak. libretexts.org Subsequent fragmentation provides further structural information. Key fragments observed in the EI mass spectrum of this compound are detailed in the table below.

| Fragment Ion (m/z) | Relative Intensity | Plausible Identity/Origin |

|---|---|---|

| 158 | Top Peak | Molecular Ion [C₁₁H₁₀O]+• |

| 157 | 2nd Highest | [M-H]+, Loss of a hydrogen radical |

| 115 | 3rd Highest | [M-CO-CH₃]+, Loss of carbon monoxide and a methyl radical |

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

Analysis of this compound Metabolites

The biotransformation of this compound is expected to proceed through two primary pathways, analogous to other methylnaphthalenes and naphthols: Phase I oxidation and Phase II conjugation. researchgate.netuzh.ch Mass spectrometry is crucial for identifying the resulting metabolites.

Phase I Metabolites (Oxidation Products):

Phase I metabolism typically involves the oxidation of the methyl group. Based on studies of structurally related compounds like 1,4-dimethylnaphthalene (B47064), potential oxidative metabolites of this compound include 1-hydroxymethyl-4-methylnaphthalene and 4-methyl-1-naphthoic acid. researchgate.netiarc.fr The analysis of these polar metabolites often requires derivatization, such as silylation, to increase their volatility for GC-MS analysis. researchgate.net

A study on the degradation of 1,4-dimethylnaphthalene identified several metabolites whose analytical data provide a model for what to expect from this compound's metabolic products. researchgate.net

| Compound | Parent Compound | Retention Time (min) | Major Ion Peaks (m/z) and Relative Abundance (%) |

|---|---|---|---|

| 1-Hydroxymethyl-4-methylnaphthalene (TMS derivative) | 1,4-Dimethylnaphthalene | 20.8 | 244 (M+, 30), 229 (45), 155 (100), 128 (11), 115 (17), 73 (29) |

| 4-Methyl-1-naphthoic acid (TMS derivative) | 1,4-Dimethylnaphthalene | 21.9 | 258 (M+, 36), 243 (68), 199 (56), 169 (100), 141 (45), 115 (38) |

Data adapted from a study on Sphingomonas sp. degradation of 1,4-dimethylnaphthalene. researchgate.net

Phase II Metabolites (Conjugates):

The hydroxyl group of this compound is a prime site for Phase II conjugation, leading to the formation of more water-soluble metabolites such as glucuronide and sulfate (B86663) conjugates. nih.govresearchgate.net These highly polar and thermally labile conjugates are not suitable for standard GC-MS and are instead analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with soft ionization techniques like Electrospray Ionization (ESI). nih.gov

LC-MS/MS methods developed for 1-naphthol metabolites can be directly applied to the analysis of this compound conjugates. researchgate.net The analysis is typically performed in negative ion mode, where the precursor ion [M-H]⁻ is selected and fragmented to produce characteristic product ions for quantification and confirmation. This approach allows for the direct measurement of intact conjugates in biological fluids like urine, eliminating the need for enzymatic hydrolysis. nih.gov

| Analyte | Ionization Mode | Precursor Ion [M-H]⁻ (m/z) | Product Ions (m/z) | Analytical Technique |

|---|---|---|---|---|

| 1-Naphthol glucuronide | ESI Negative | 319.1 | 143.1, 115.1 | LC-MS/MS |

| 1-Naphthol sulfate | ESI Negative | 223.0 | 143.1, 97.0 | LC-MS/MS |

Parameters based on established methods for naphthalene metabolites. nih.govresearchgate.net Similar transitions would be expected for the corresponding this compound conjugates, with precursor ions shifted by +14 Da.

The combination of these mass spectrometry techniques provides a comprehensive framework for the advanced characterization of this compound and its full spectrum of metabolic products.

Computational and Theoretical Investigations of 4 Methyl 1 Naphthol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules like 4-methyl-1-naphthol. These computational methods provide insights into the electronic structure, which in turn governs the molecule's reactivity and potential interactions. By employing theories such as Density Functional Theory (DFT), researchers can model molecular behavior with a high degree of accuracy, offering a powerful complement to experimental studies. researchgate.netacs.org

Density Functional Theory (DFT) is a widely used computational method to investigate the structures and energies of molecules. researchgate.net For aromatic compounds with hydroxyl groups like this compound, a key area of investigation is tautomerism, the process where a proton can move between two or more positions, leading to different structural isomers known as tautomers. researchgate.net

In the case of naphthol derivatives, the primary tautomeric equilibrium is between the enol-imine (EI) and keto-amine (KA) forms. sctce.ac.in Theoretical calculations, often performed using DFT with basis sets like B3LYP/6-31G**, help in determining the relative stability of these tautomers. nih.gov Studies on analogous ortho-hydroxy Schiff bases have shown that the stability of tautomers can be significantly influenced by the surrounding environment. sctce.ac.in For instance, in the gas phase, the enol form is often found to be more stable. researchgate.net However, in solution, the equilibrium can shift. Polar protic solvents tend to stabilize the keto form through intermolecular hydrogen bonding, while nonpolar and polar aprotic solvents favor the enol form. sctce.ac.in

While specific DFT studies on the conformational isomers of this compound are not extensively documented in the provided literature, research on similar structures like 4,4'-dihydroxy-1,1'-naphthaldazine shows that different conformers (e.g., endo-endo rotamers) can exist, with DFT calculations predicting their relative energies. nih.govresearchgate.net The presence of substituents, such as the methyl group in this compound, can influence the electronic density and steric hindrance, thereby affecting the stability of different conformers and tautomers. Electron-releasing groups have been observed to increase the energy difference between keto and enol forms in related compounds. researchgate.net

Table 1: Predicted Tautomeric Stability in Different Environments for Analogous Naphthol Derivatives This table is illustrative and based on findings for similar ortho-hydroxy Schiff bases and naphthol derivatives.

| Environment | Predominant Tautomer | Computational Method | Reference |

| Gas Phase | Enol Form | DFT | researchgate.net |

| Polar Protic Solvents (e.g., Methanol) | Keto Form | DFT, PCM Solvation Models | sctce.ac.in |

| Nonpolar Solvents (e.g., n-Hexane) | Enol Form | DFT, PCM Solvation Models | sctce.ac.in |

| Polar Aprotic Solvents | Enol Form | DFT, PCM Solvation Models | sctce.ac.in |

Molecular Orbital (MO) Analysis and Charge Transfer Properties

Molecular Orbital (MO) analysis is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a key indicator of molecular stability and reactivity. samipubco.comresearchgate.net A smaller gap generally implies higher reactivity and charge transfer potential. worldwidejournals.com

For naphthalene (B1677914) derivatives, quantum chemical calculations like DFT are used to determine these orbital energies. researchgate.networldwidejournals.com The introduction of substituents onto the naphthalene core, such as the methyl and hydroxyl groups in this compound, can significantly alter the electronic properties. These groups can facilitate intramolecular charge transfer (ICT) upon photoexcitation, where electron density moves from an electron-donating part of the molecule to an electron-accepting part. rsc.orgseejph.com This ICT process is fundamental to the application of many organic molecules in fields like photovoltaics and electronics. rsc.org

The analysis of MOs can also reveal the distribution of electron density across the molecule, which is visualized through molecular electrostatic potential (MEP) maps. seejph.com These maps indicate regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing a guide to how the molecule will interact with other chemical species. dergipark.org.tr

Table 2: Key Quantum Chemical Reactivity Descriptors This table outlines important parameters derived from MO analysis.

| Descriptor | Formula | Significance | Reference |

| HOMO-LUMO Gap (Egap) | ELUMO - EHOMO | Indicates chemical reactivity and stability. | samipubco.com |

| Ionization Potential (IP) | ≈ -EHOMO | Energy required to remove an electron. | researchgate.net |

| Electron Affinity (EA) | ≈ -ELUMO | Energy released when an electron is added. | researchgate.net |

| Electronegativity (χ) | (IP + EA) / 2 | Measure of the power of an atom or group to attract electrons. | researchgate.net |

| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to change in electron distribution. | researchgate.net |

| Electrophilicity Index (ω) | χ² / (2η) | Measure of the electrophilic character of a species. | researchgate.net |

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govmdpi.com These simulations provide detailed insights into the dynamic behavior and interactions of molecules in various environments, which is difficult to achieve through experimental studies alone. mdpi.com

For compounds like this compound, MD simulations can be employed to understand how they interact with other molecules, such as solvents or biological macromolecules. For instance, MD simulations of asphaltenes in 1-methylnaphthalene (B46632) (a structurally similar compound) have shown that van der Waals and π-π stacking interactions are the dominant forces in the aggregation of these molecules. researchgate.net Such simulations can reveal that certain solvents can disrupt these stacking interactions, while others may not, providing valuable information on solubility and dispersion. researchgate.net

In the context of biological systems, MD simulations can be used to investigate the stability of a ligand-protein complex after an initial pose is predicted by molecular docking. nih.govajchem-a.com By simulating the complex in a solvated environment under physiological conditions, researchers can observe conformational changes and verify the stability of the binding interactions over time. nih.govajchem-a.com This provides a more dynamic and realistic picture of the binding process than static docking alone.

In Silico Modeling for Biological Activity Prediction

In silico modeling encompasses a range of computational techniques used to predict the biological activity and pharmacokinetic properties of chemical compounds. These methods are instrumental in the early stages of drug discovery, as they help to prioritize candidates for synthesis and experimental testing, thereby saving time and resources. ijpsjournal.comijpsjournal.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. ijpsjournal.com The goal is to find the binding mode with the lowest energy, which often corresponds to the most stable and likely binding conformation. nih.gov

For naphthalene derivatives, molecular docking has been used to explore their potential as inhibitors of various biological targets. researchgate.netmdpi.com For example, derivatives have been docked into the active sites of enzymes implicated in cancer, such as thymidylate synthase, to predict their binding affinity and potential as anticancer agents. ijpsjournal.com The results of docking studies are often expressed as a binding energy or a docking score, with more negative values indicating a stronger predicted interaction. ijpsjournal.com These studies can also reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov While specific docking studies for this compound were not found in the provided results, the general principles and applications seen with other naphthalene derivatives would be applicable. mdpi.comresearchgate.net

ADME properties are crucial for determining the viability of a compound as a drug candidate. In silico tools are widely used to predict these properties early in the drug discovery process. ijpsjournal.comijpsjournal.com These predictions are often based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, which are often evaluated against criteria like Lipinski's Rule of Five. ijpsjournal.commdpi.com

Studies on various naphthalene derivatives have utilized online tools and software to predict their ADME profiles. jmchemsci.comnih.gov These predictions can provide insights into a compound's likely oral bioavailability, permeability across biological membranes, and potential for metabolism by cytochrome P450 enzymes. mdpi.comjmchemsci.com For example, analyses of polyamine conjugates with naphthalene systems have shown good predicted drug-likeness, suggesting they could be developed as oral drug candidates. mdpi.com Similarly, ADME predictions for other naphthalene-based compounds have indicated their suitability as orally derived agents. jmchemsci.com These approaches allow for the early identification of compounds with favorable pharmacokinetic profiles, guiding further development efforts. clinmedkaz.org

Molecular Docking Studies with Biological Targets

Structure-Activity Relationship (SAR) Derivation via Computational Methods

Computational methodologies, particularly Quantitative Structure-Activity Relationship (QSAR) studies, provide a powerful framework for elucidating the relationship between the molecular structure of naphthol derivatives and their biological activities. While specific SAR studies focusing exclusively on this compound are not extensively documented, research on analogous substituted naphthol systems offers significant insights into the structural features that govern their functional properties. These studies facilitate the rational design of novel compounds with enhanced potency and selectivity. ijpsonline.com

A notable example is the three-dimensional QSAR (3D-QSAR) analysis performed on series of substituted naphthols as 5-lipoxygenase inhibitors. ijpsonline.com This enzyme is a key target in the development of anti-inflammatory agents. ijpsonline.com Such computational studies aim to construct statistically significant models that correlate the physicochemical properties of the molecules with their inhibitory activity.

The general workflow for these computational investigations involves several key steps:

Molecular Modeling : The 3D structures of all compounds in a series are constructed and optimized to find their lowest energy conformation. This is typically achieved using sequential methods like steepest descent followed by conjugate gradients. ijpsonline.com

Descriptor Calculation : A wide range of physicochemical parameters, known as molecular descriptors, are calculated for the optimized structures. These descriptors quantify various aspects of the molecule's structure.

Model Generation : Statistical techniques, such as stepwise multiple regression or genetic function approximation, are used to build QSAR models that identify the descriptors most correlated with the biological activity. ijpsonline.com

Model Validation : The predictive power of the generated models is rigorously tested, often using cross-validation techniques like the leave-one-out method. ijpsonline.com

In the 3D-QSAR study of substituted 1-naphthols as 5-lipoxygenase inhibitors, researchers identified distinct sets of descriptors that influence activity. For one series of 2-substituted 1-naphthols, the biological activity was found to be primarily dependent on thermodynamic and electronic descriptors. For a different series, 2-(arylmethyl)-1-naphthols, shape and electronic descriptors were the dominant factors influencing activity. ijpsonline.com

The resulting QSAR models are expressed as equations that can be used to predict the activity of new, unsynthesized compounds. These models provide crucial insights into the SAR, guiding the modification of the lead compound to design more potent inhibitors. ijpsonline.com

The table below illustrates the types of molecular descriptors that are typically calculated and analyzed in such computational studies to derive SAR.

| Descriptor Class | Specific Examples | Potential Implication for Activity |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Governs electrostatic interactions, hydrogen bonding capacity, and reactivity with the biological target. |

| Thermodynamic | Heat of Formation, Molar Refractivity | Relates to the stability of the compound and its ability to fit within a binding pocket. |

| Shape/Steric | Molecular Surface Area, Volume, Principal Moments of Inertia | Determines the overall size and shape of the molecule, which is critical for complementarity with the receptor site. |

This table is a generalized representation of descriptors used in QSAR studies of naphthol derivatives.

Another computational approach involves molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. By analyzing the binding modes and interactions, such as hydrogen bonds and hydrophobic contacts, researchers can understand the structural basis of activity and refine the SAR. For instance, docking studies on naphthoquinone derivatives, which share the core naphthalene structure, have been used to explore interactions with target proteins like the 20S proteasome. nih.gov

These computational methods, from 3D-QSAR to molecular docking, are indispensable tools for deriving detailed Structure-Activity Relationships. They allow for the systematic exploration of how modifications to the naphthol scaffold, such as the introduction of different substituents at various positions, can impact biological efficacy. This knowledge is fundamental for the rational design and optimization of new therapeutic agents based on the this compound framework. ijpsonline.comnih.gov

Biological Activities and Mechanistic Studies of 4 Methyl 1 Naphthol Derivatives

Anticancer Activity and Molecular Mechanisms

Naphthoquinone-naphthol derivatives, structurally related to 4-methyl-1-naphthol, have demonstrated notable anticancer potential. tandfonline.com The core structure of these compounds, the naphthoquinone-naphthol scaffold, is considered crucial for their antiproliferative activity. tandfonline.com The molecular mechanisms underlying their anticancer effects often involve the generation of reactive oxygen species (ROS) and bio-reductive alkylation, which can lead to non-specific damage to essential biological macromolecules like nucleic acids and proteins in cancer cells. preprints.org

Inhibition of Cellular Proliferation and Apoptosis Induction

Derivatives of 1,4-naphthoquinone (B94277) have been shown to inhibit the proliferation of various cancer cell lines. tandfonline.com For instance, a novel naphthoquinone-naphthol derivative, compound 13, has been identified as a potent inhibitor of colon cancer (HCT116) and non-small cell lung cancer (PC9 and A549) cell proliferation. tandfonline.comnih.gov This compound was found to be significantly more potent than its parent compound, highlighting the importance of specific structural modifications. tandfonline.comnih.gov

Mechanistic studies have revealed that these derivatives can induce apoptosis, or programmed cell death, in cancer cells. Compound 13, for example, was shown to significantly induce apoptosis in HCT116 and PC9 cells by increasing the expression of cleaved caspase-3, a key executioner of apoptosis, and decreasing the levels of the anti-apoptotic protein Bcl-2. tandfonline.comnih.gov Other studies on different 1,4-naphthoquinone derivatives have also reported the induction of apoptosis through the upregulation of pro-apoptotic proteins like Bax and the activation of caspases 3 and 7. researchgate.netjst.go.jp Some derivatives have also been observed to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. preprints.orgiiarjournals.org

Specific Target Modulation (e.g., CREB-mediated gene transcription)

A key molecular target for some this compound related compounds is the cyclic adenosine (B11128) monophosphate (cAMP) response element binding protein (CREB). CREB is a transcription factor that is often overexpressed in various cancers and plays a crucial role in cancer cell proliferation, survival, and metastasis. nih.govresearchgate.netacs.orgnih.gov

Naphthol AS-E, a cell-permeable inhibitor of CREB-mediated gene transcription, has been identified as an inhibitor of the interaction between the kinase-inducible domain (KID) of CREB and the KIX domain of the coactivator CBP. nih.govacs.org This inhibition effectively blocks CREB-dependent gene transcription, leading to the suppression of cancer cell growth. nih.govacs.org Naphthol AS-E and its derivatives have demonstrated selective inhibition of proliferation in a wide array of cancer cell lines at low micromolar concentrations, while showing no harm to normal cells in vitro. nih.gov Further research has led to the development of more potent CREB inhibitors, such as compound 3i (666-15), which has an IC50 value of 0.081 ± 0.04 μM for inhibiting CREB-mediated gene transcription and has shown complete suppression of tumor growth in in vivo models without apparent toxicity. acs.orgnih.gov

Effects on Cancer Cell Lines

The anticancer activity of this compound derivatives has been evaluated against a diverse panel of human cancer cell lines.

| Derivative Type | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Naphthoquinone-naphthol derivatives | HCT116 (colon), PC9 (lung), A549 (lung) | Potent antiproliferative activity, with compound 13 showing IC50 values of 1.18 µM, 0.57 µM, and 2.25 µM, respectively. | tandfonline.comnih.gov |

| Naphthol AS-E and related derivatives | Various cancer cell lines | Selective inhibition of proliferation in the low micromolar range. | nih.gov |

| Naphthamide 3i (666-15) | MDA-MB-468 (breast) | Potent inhibition of cancer cell growth and complete tumor growth suppression in a xenograft model. | acs.orgnih.gov |

| 1,4-Naphthoquinone derivatives | L1210 and P388 (leukemia) | Cytotoxic activity. | researchgate.net |

| Fused pyran derivatives | MCF7 (breast), A549 (lung), HCT116 (colon) | Potent anticancer efficacies with IC50 values in the low micromolar range for the most active compounds. | rsc.org |

| 2-acetyl-3-hydroxy-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-naphthalene (TMNAA) | S1T and MT-2 (ATL-derived) | Selective inhibition of proliferation with IC50s of 2.4 and 5.4 μM, respectively. | iiarjournals.org |

| Chromene derivatives | MCF-7 (breast), HCT (colon), HepG-2 (liver) | Better anticancer activity compared to vinblastine (B1199706) and colchicine. | orientjchem.org |

| Quinoxaline derivatives | HCT-116 (colon), MCF-7 (breast) | Promising anticancer activity with IC50s in the low micromolar range. | acs.org |

Antimicrobial Properties and Modes of Action

In addition to their anticancer effects, derivatives of this compound, particularly those belonging to the 1,4-naphthoquinone class, exhibit a wide range of antimicrobial activities. preprints.orgnih.gov These compounds have shown efficacy against bacteria, fungi, and viruses. preprints.orgnih.gov The antimicrobial action of these derivatives is often attributed to their ability to generate reactive oxygen species and interact with cellular macromolecules. nih.gov

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of 1,4-naphthoquinone have demonstrated broad-spectrum antibacterial activity. nih.govbiointerfaceresearch.com Studies have shown that these compounds can be more effective against Gram-positive bacteria compared to Gram-negative strains. umsha.ac.ir For example, a series of novel naphtho tandfonline.compreprints.orgnih.govtriazol-thiadiazin derivatives showed strong inhibitory activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). umsha.ac.ir The lipophilic nature of the triazolo scaffold is thought to contribute to this enhanced activity against Gram-positive bacteria. umsha.ac.ir

The antibacterial efficacy can be influenced by the specific substituents on the naphthoquinone ring. mdpi.com For instance, the introduction of an amino group can modulate the physicochemical properties and biological activity. mdpi.com Some 1,4-naphthoquinone derivatives have shown notable activity against S. aureus, with minimum inhibitory concentrations (MICs) ranging from 30–70 μg/mL. nih.gov

Antifungal and Antiviral Efficacy

The antimicrobial spectrum of this compound derivatives extends to fungi and viruses. umsha.ac.irkarger.com Naphtho tandfonline.compreprints.orgnih.govtriazol-thiadiazin derivatives have exhibited good antifungal activity against various fungal strains, with some compounds showing potency comparable or even superior to the standard drug fluconazole (B54011) against Candida species. umsha.ac.ir The presence of the triazole thiadiazin moiety is believed to enhance the antifungal properties. umsha.ac.ir

Several 1,4-naphthoquinone derivatives have also been reported to possess antiviral activity. nih.govresearchgate.net For example, certain 2-substituted and 2,3-disubstituted-1,4-naphthoquinones have demonstrated in vitro activity against Influenza-A Virus and Herpes Simplex Virus. researchgate.net Dithioacetal–naphthalene (B1677914) derivatives have also been evaluated for their antiviral activities against plant viruses like tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV), with most compounds showing better activity against CMV. rsc.org

Mechanisms of Membrane Disruption or Enzyme Inhibition

The biological effects of this compound and its related compounds are frequently associated with their interactions with cellular membranes and their capacity to inhibit crucial enzymes. Although direct research on the specific mechanisms of membrane disruption by this compound is not extensively documented, the lipophilic character of the naphthalene core suggests that these compounds can accumulate within the lipid bilayer of cell membranes. This accumulation has the potential to modify the structural and functional characteristics of the membranes, which can result in a compromise of their integrity and an increase in their permeability to ions. Such disturbances can lead to the dissipation of the proton motive force and disrupt intracellular pH balance.

Regarding enzyme inhibition, various derivatives of 1-naphthol (B170400) have demonstrated significant inhibitory action against a range of enzymes. For example, specific 2-substituted-1-naphthols have been identified as potent inhibitors of the 5-lipoxygenase enzyme, which plays a vital role in the synthesis of leukotrienes, well-known inflammatory mediators. evitachem.com These derivatives also show inhibitory effects on cyclooxygenase (COX) enzymes. evitachem.comnrct.go.th It is thought that this inhibition is due to a specific interaction with the enzyme's active site, rather than a generalized antioxidant effect. researchgate.net The structure-activity relationship is of high importance, as the pattern of substitution on the naphthalene ring significantly affects the inhibitory strength. evitachem.com The presence and location of a hydroxyl group, for instance, are often crucial for the compound's activity. nih.gov

Anti-inflammatory and Other Pharmacological Potentials

Naphthalene derivatives are well-known for their anti-inflammatory capabilities, with compounds such as naproxen (B1676952) and nabumetone (B1676900) being established non-steroidal anti-inflammatory drugs (NSAIDs). ekb.egjapsonline.com Investigations into other naphthol derivatives have highlighted their promise as anti-inflammatory agents, frequently acting through the inhibition of cyclooxygenase (COX) enzymes. nrct.go.th

A study focusing on 2-substituted-1-naphthol derivatives revealed their tendency to preferentially inhibit COX-2 over COX-1. nih.gov This selectivity is a highly sought-after characteristic in anti-inflammatory medications because it can lead to a reduction in the gastrointestinal side effects that are often associated with non-selective COX inhibitors. nrct.go.th The research underscored the essential function of the hydroxyl group at the C-1 position of the naphthalene ring, which is believed to augment the anti-inflammatory activity by creating a hydrogen bond with the Val 523 residue within the active site of the COX-2 enzyme. researchgate.netnih.gov The replacement of this hydroxyl group with a methoxy (B1213986) group resulted in a loss of inhibitory function. researchgate.netnih.gov Additionally, it was observed that the inclusion of dimethyl substituents at the C-2' position of the propyl side chain enhanced the inhibitory effect. researchgate.netnih.gov

The following table provides a summary of the inhibitory effects of several 2-substituted-1-naphthol derivatives on both COX-1 and COX-2.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

| 2-(3'-hydroxypropyl)-naphthalen-1-ol | Data not available | Preferential inhibition of COX-2 |

| 2-(3'-hydroxy-2'-methylpropyl)-naphthalen-1-ol | Data not available | Preferential inhibition of COX-2 |

| 2-(3'-hydroxy-2',2'-dimethylpropyl)-naphthalen-1-ol | Data not available | Preferential inhibition of COX-2 |

| 2-(3-methoxy-propyl)-naphthalen-1-ol | Data not available | Preferential inhibition of COX-2 |

| 2-(3-methoxy-2,2-dimethyl-propyl)-naphthalen-1-ol | Data not available | Preferential inhibition of COX-2 |

| 3-(1-methoxy-naphthalen-2-yl)-propan-1-ol | No inhibition | No inhibition |

| 3-(1-methoxy-naphthalen-2-yl)-2-methyl-propan-1-ol | No inhibition | No inhibition |

| 3-(1-methoxy-naphthalen-2-yl)-2,2-dimethyl-propan-1-ol | No inhibition | No inhibition |

In addition to their anti-inflammatory properties, a variety of naphthalene derivatives have been explored for a broad spectrum of pharmacological uses, including as antimicrobial, anticancer, and neuroprotective agents. ekb.eg For example, certain 1-naphthol derivatives have been shown to be effective inhibitors of acetylcholinesterase and carbonic anhydrase, which are enzymes of interest in the context of neurodegenerative diseases and metabolic control. researchgate.net

Biotransformation and Metabolism of Naphthol Derivatives

The metabolic processing of this compound is anticipated to occur through pathways that are analogous to those seen with other methylnaphthalenes and naphthols. The principal routes of biotransformation include the oxidation of both the methyl group and the aromatic ring, a process primarily mediated by cytochrome P450 (CYP) monooxygenases. nih.gov

Research on 1-methylnaphthalene (B46632) and 2-methylnaphthalene (B46627) has shown that the initial and main metabolic step involves the oxidation of the methyl group, leading to the formation of a hydroxymethyl derivative. cdc.gov This intermediate is subsequently oxidized to a naphthoic acid. nih.gov As an illustration, the metabolism of 1,4-dimethylnaphthalene (B47064) in rats led to the detection of 1-hydroxymethyl-4-methylnaphthalene and 4-methyl-1-naphthoic acid in the urine. nih.gov

Besides the oxidation of the methyl group, hydroxylation of the ring also takes place, although typically to a lesser degree. cdc.gov In the case of 2-methylnaphthalene, epoxidation of the ring can happen at several positions, resulting in the creation of dihydrodiols and their subsequent metabolic products. cdc.gov The metabolism of 1-naphthol itself involves the formation of 1,2- and 1,4-naphthoquinones. epa.gov Consequently, it is likely that the metabolism of this compound encompasses a mix of these pathways, yielding a range of metabolites such as hydroxylated and carboxylated derivatives, in addition to quinones. The specific enzymes that participate in the metabolism of naphthalene and its derivatives include a variety of CYP isoforms, for instance, CYP1A1, CYP1A2, and CYP2E1. cdc.gov

The table presented below enumerates the metabolites that have been identified from the breakdown of 1,4-dimethylnaphthalene by the bacterium Sphingomonas sp. strain 14DN61, offering a model for the potential metabolites of this compound.

| Metabolite |

| 4-Methyl-1-naphaldehyde |

| 1-Hydroxymethyl-4-methylnaphthalene |

| 4-Methyl-1-naphthoic acid |

| 1,4-Dihydroxymethylnaphthalene |

| 4-Hydroxymethyl-1-naphthoic acid |

Applications of 4 Methyl 1 Naphthol in Advanced Materials

Role in Polymer and Resin Synthesis

Naphthol derivatives, including 4-methyl-1-naphthol, are utilized as key components in the synthesis of various polymers and resins, particularly high-performance thermosetting resins like epoxy and vinyl ester resins. The rigid and bulky nature of the naphthalene (B1677914) ring structure contributes to materials with improved thermal resistance, dimensional stability, and mechanical properties compared to their phenol-based counterparts.

In the formulation of epoxy resins, naphthols can be incorporated to create naphthalene-based epoxy resins. These materials exhibit higher glass transition temperatures (Tg), enhanced thermal stability, and lower moisture absorption, which are critical properties for applications in microelectronics and semiconductor packaging. researchgate.net For instance, this compound is listed among other naphthol compounds as a suitable starting material for producing phenolic resins, which in turn react with epoxy resins. google.com These specialized resins are developed for semiconductor encapsulation, where high heat resistance and reliability are paramount. google.com

Vinyl ester resins, known for their toughness and chemical resistance, can also be synthesized using naphthol-based structures. ajrconline.org The process typically involves the reaction of an epoxy resin with an unsaturated monocarboxylic acid. ajrconline.orgripublication.com By creating a phenolic resin intermediate using a naphthol compound, the resulting vinyl ester resin can inherit the beneficial properties of the naphthalene structure. ajrconline.orgripublication.com The hydroxyl groups present on the naphthol moiety are also credited with enhancing adhesive properties to various substrates. ajrconline.org

Furthermore, research has explored the synthesis of novel terpolymers through the polycondensation of naphthol derivatives with other monomers. For example, a terpolymer synthesized from 1-Naphthol-4-sulphonic acid, hexamethylene diamine, and formaldehyde (B43269) demonstrated semiconducting properties. derpharmachemica.com While this specific example uses a sulfonic acid derivative, it highlights the versatility of the naphthol structure in creating functional polymers.

| Polymer/Resin Type | Role of Naphthol Component (e.g., this compound) | Resulting Material Properties | References |

|---|---|---|---|

| Epoxy Resins | Used as a precursor (phenolic resin) for semiconductor encapsulation. | High heat resistance, high reactivity, good reliability. | google.com |

| Vinyl Ester Resins | Incorporated into the phenolic resin backbone, which is then epoxidized and esterified. | Enhanced toughness, excellent chemical resistance, good adhesive properties. | ajrconline.orgripublication.com |

| Functional Terpolymers | Acts as a primary monomer in polycondensation reactions. | Introduces conjugated structures, leading to potential semiconducting properties. | derpharmachemica.com |

Development of Optical Materials and Components

The unique electronic and structural characteristics of the naphthalene ring make this compound and related compounds valuable in the development of advanced optical materials. Their applications range from creating polymers with a high refractive index to forming chiral films for manipulating polarized light.

High refractive index polymers (HRIPs) are essential for manufacturing thinner, lighter, and more powerful optical components, such as lenses and waveguides. acs.org A key strategy for increasing the refractive index of a polymer is to incorporate structures with high molar refraction, such as aromatic rings. The naphthalene group, being more polarizable than a simple benzene (B151609) ring, is particularly effective in this regard. acs.orgdoi.org

Research has shown that incorporating naphthalene moieties into polymer backbones or side chains significantly boosts the refractive index. doi.orgresearchgate.net For example, hyperbranched poly(vinylsulfide)s containing naphthyl groups have been synthesized that exhibit very high refractive indices (up to 1.745) while maintaining high transparency in the visible range. doi.org Similarly, 1,1′-bi-2-naphthol derivatives are used as monomers to prepare optical polymer resins with a refractive index of not less than 1.60, suitable for optical elements like lenses and LED packaging. google.com While these examples may not use this compound directly, they demonstrate the principle that the naphthalene skeleton is a critical component for achieving a high refractive index. The synthesis of these polymers often involves creating monomers that contain the naphthalene structure, which are then polymerized. researchgate.netgoogle.com

| Polymer Type | Naphthalene-Containing Monomer/Unit | Achieved Refractive Index (n) | References |

|---|---|---|---|

| Hyperbranched Poly(vinylsulfide)s | 1,3,5-tris(naphthylethynyl)benzene | Up to 1.745 | doi.org |

| Polyacrylates | 1,1′-bi-2-naphthol derivatives | ≥ 1.60 | google.com |

| Poly(4-vinylbenzoate) | Naphthalene-1-yl 4-vinylbenzoate | Increase of up to +0.07 upon UV illumination | researchgate.net |

| Polysulfides (PPS) | Methylthio-substituted and hydroxy-substituted PPS | Up to 1.85 | acs.org |

Chiral optical films are materials that can selectively interact with circularly polarized light, a property essential for applications like optical compensation plates in liquid crystal displays and anti-glare technologies. epo.org Chirality in π-conjugated systems can be introduced by incorporating inherently chiral structures, such as 1,1′-binaphthyl derivatives, into the material. acs.org

These binaphthyl compounds are synthesized from naphthol precursors. When a pure chiral form (a single atropisomer) of a binaphthyl derivative is used, it can induce the formation of a chiral (cholesteric) phase in a liquid crystal mixture or form a chiral polymer film. google.comacs.org These films can reflect polarized light in a specific direction. google.com The ability to functionalize the naphthalene rings, for instance with (meth)acrylate groups, allows these chiral monomers to be polymerized into films, locking in the desired optical properties. google.com The development of such materials from naphthol derivatives like this compound provides a pathway to sophisticated optical components. google.comacs.org

High Refractive Index Polymers

Precursors for Dyes and Pigments

One of the most significant and long-standing applications of naphthols, including this compound, is in the synthesis of azo dyes. justdial.comimrpress.com Azo dyes represent the largest class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. imrpress.comnih.gov

In this chemical process, an aromatic amine is first converted into a diazonium salt through diazotization. nih.gov This reactive diazonium salt then acts as an electrophile and is coupled with an electron-rich compound, such as a naphthol or its derivative. nih.govscispace.com Naphthols are excellent coupling components due to the activating effect of the hydroxyl group on the aromatic ring system. scispace.com The position of the coupling on the naphthalene ring is directed by the existing functional groups. scispace.com

The specific structure of the aromatic amine and the naphthol component determines the final color, solubility, and fastness properties of the dye. imrpress.com For example, coupling diazotized 4-amino-2-hydroxy-benzoic acid with 2-methyl-naphthol results in a new azo dye. ajol.info The use of various substituted naphthols and amines allows for the creation of a vast palette of colors. imrpress.comrsc.org A derivative, 4-amino-2-methyl-1-naphthol, is also noted for its use in manufacturing dyes and pigments due to its vibrant color properties. solubilityofthings.com

| Starting Amine (Diazonium Precursor) | Coupling Component | Resulting Product Type | References |

|---|---|---|---|

| p-Nitroaniline | 2-Naphthol (B1666908) | Para Red (Azo Dye) | scispace.com |

| Aniline Derivatives | 1-Naphthol (B170400) | Arylazo-1-naphthol compounds | researchgate.net |

| 4-Amino-2-hydroxy-benzoic acid | 2-Methyl-naphthol | Novel Azo Dye | ajol.info |

| 4-Aminophenyl | 1-Naphthol | (E)-4-((4-aminophenyl)diazenyl)naphthalen-1-ol | researchgate.net |

Functional Materials with Specific Optical, Electrical, or Thermal Characteristics

The incorporation of this compound and related naphthalene structures into polymers and other materials can create functional materials with tailored properties.

Optical Properties: As detailed in section 6.2, the high polarizability of the naphthalene ring is exploited to create high refractive index polymers for optical applications. acs.orgdoi.org Furthermore, polymers synthesized from naphthol derivatives can exhibit fluorescence. For instance, enzymatically synthesized poly(2-naphthol) shows fluorescence from the naphthol chromophore as well as from an extended quinonoid structure formed during polymerization, making it a candidate for applications like optical sensors or laser dyes. researchgate.net Chiral derivatives are used to create films with strong chiroptical properties, such as circularly polarized luminescence. rsc.org

Electrical Properties: The extended π-conjugated system of the naphthalene ring can facilitate electrical conductivity in polymers. Terpolymer resins synthesized with naphthol derivatives, such as 1-Naphthol-4-sulphonic acid, have been investigated for their semiconducting properties. derpharmachemica.com The electrical conductivity in these materials is intrinsic to their conjugated molecular structure, and their properties can be studied by measuring the change in conductivity with temperature. derpharmachemica.com

Thermal Characteristics: The rigidity and planarity of the naphthalene structure contribute significantly to the thermal stability of polymers. Naphthalene-based epoxy resins consistently show higher glass transition temperatures and better thermal stability than conventional bisphenol A-based epoxies. researchgate.net This makes them suitable for high-temperature applications, such as electronic components that operate under thermal stress. researchgate.net

Environmental Disposition and Remediation of Naphthol Compounds

Biodegradation Pathways of Naphthols

Biodegradation is a key process in the natural attenuation of organic pollutants. It involves the breakdown of complex molecules by microorganisms into simpler, often less toxic, substances.

The microbial breakdown of substituted naphthalenes is highly dependent on the presence or absence of oxygen.

Under aerobic conditions , microorganisms utilize oxygen as a co-substrate and terminal electron acceptor. The degradation of naphthalene (B1677914) and its derivatives like methylnaphthalenes is well-documented in various bacterial species, particularly from the genus Pseudomonas. ethz.chresearchgate.net For methylnaphthalenes, degradation can be initiated either by oxidation of the methyl group or by hydroxylation of one of the aromatic rings. ethz.chfrontiersin.org For instance, Pseudomonas putida CSV86 can metabolize 1-methylnaphthalene (B46632) via ring-hydroxylation, channeling it into central metabolic pathways. nih.govfrontiersin.org The presence of a methyl group can influence the rate of degradation; studies on Shewanella putrefaciens have shown that naphthalenes with more methyl groups are generally more resistant to aerobic degradation. primescholars.com The aerobic pathway for 1-naphthol (B170400), a closely related compound, typically proceeds through the formation of 1,2-dihydroxynaphthalene, which is then subject to ring cleavage. frontiersin.orgnih.govwur.nl

Under anaerobic conditions , which are common in sediments and deeper subsurface environments, different microorganisms utilize alternative electron acceptors such as nitrate (B79036), sulfate (B86663), or carbon dioxide. uni-konstanz.de The anaerobic degradation of naphthalene has been confirmed in sulfate-reducing and denitrifying environments. iarc.frnih.gov The initial activation of the stable naphthalene ring without oxygen is a critical, energy-intensive step. iarc.fr For 2-methylnaphthalene (B46627), anaerobic degradation has been observed with sulfate-reducing bacteria, where the compound is utilized after a lag phase, suggesting the need for induction of specific enzymes. iarc.fr The degradation of 4-methylbenzoate, a related methylated aromatic, has been shown to be a bottleneck in the anaerobic breakdown of p-xylene, indicating that the position of the methyl group is a critical factor in determining the feasibility of anaerobic metabolism. asm.org It is plausible that 4-Methyl-1-naphthol degradation would also proceed slowly under anaerobic conditions, likely involving initial activation steps analogous to those for other methylnaphthalenes.

Table 1: Examples of Microorganisms Involved in the Degradation of Naphthalene and its Derivatives

| Microorganism | Compound(s) Degraded | Condition | Reference |

|---|---|---|---|

| Pseudomonas putida CSV86 | 1-Methylnaphthalene, 2-Methylnaphthalene | Aerobic | ethz.ch |

| Shewanella putrefaciens CN32 | Naphthalenes | Aerobic & Anaerobic | primescholars.com |

| Rhodococcus sp. NCIMB 12038 | Naphthalene, 1-Naphthol | Aerobic | researchgate.net |

| Sphingobium sp. Strain B2 | 1-Naphthol | Aerobic (Cometabolism) | wur.nl |

| Marine Sulfate-Reducing Strains (e.g., NaphS6) | Naphthalene, 2-Methylnaphthalene | Anaerobic | iarc.fr |

| Magnetospirillum sp. Strain pMbN1 | 4-Methylbenzoate | Anaerobic (Denitrifying) | asm.org |

The biodegradation of aromatic compounds like this compound is driven by a series of specific enzymatic reactions.

The initial and often rate-limiting step in the aerobic degradation of the naphthalene ring is catalyzed by naphthalene dioxygenase (NDO) . researchgate.netgavinpublishers.com This multi-component enzyme system incorporates both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. NDOs are known for their broad substrate specificity, capable of acting on various substituted naphthalenes. gavinpublishers.com Following this initial oxidation, a cis-dihydrodiol dehydrogenase converts the intermediate to a dihydroxylated naphthalene, such as 1,2-dihydroxynaphthalene. gavinpublishers.com

For 1-naphthol, which already possesses a hydroxyl group, the pathway can be initiated by a monooxygenase or hydroxylase . researchgate.netresearchgate.net For example, Pseudomonas sp. strain C4 utilizes a 1-naphthol-2-hydroxylase, which is an FAD-containing monooxygenase, to convert 1-naphthol to 1,2-dihydroxynaphthalene. researchgate.net This enzyme requires molecular oxygen and a reductant like NADPH to function. researchgate.net Similarly, in Sphingobium sp. strain B2, a two-component hydroxylase (NdcA1A2) catalyzes the same conversion. wur.nlresearchgate.net

Subsequent degradation involves ring-cleavage dioxygenases that break open the aromatic ring of the catechol or gentisate intermediates, leading to compounds that can enter central metabolic pathways like the Krebs cycle. nih.govnih.govgavinpublishers.com

Table 2: Key Enzymes in the Aerobic Degradation of Naphthalene and Naphthols

| Enzyme | Function | Substrate Example | Product Example | Reference |

|---|---|---|---|---|

| Naphthalene Dioxygenase (NDO) | Initial ring hydroxylation | Naphthalene | cis-1,2-Dihydroxy-1,2-dihydronaphthalene | gavinpublishers.com |

| cis-Dihydrodiol Dehydrogenase | Dehydrogenation | cis-Naphthalene dihydrodiol | 1,2-Dihydroxynaphthalene | |